Cas no 761436-81-1 (ALK inhibitor 1)

ALK inhibitor 1 structure
ALK inhibitor 1 structure
Nombre del producto:ALK inhibitor 1
Número CAS:761436-81-1
MF:C23H28BrN7O3S
Megavatios:562.4825
CID:2601520
PubChem ID:24857689

ALK inhibitor 1 Propiedades químicas y físicas

Nombre e identificación

    • ALK inhibitor 1
    • 2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
    • Benzenesulfonamide, 2-[[5-bromo-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-
    • C23H28BrN7O3S
    • BCP28167
    • 3433AH
    • A14987
    • 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide
    • 2-[[5-bromo-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide
    • NCGC00378862-01
    • DTXSID30647725
    • ALK inhibitor 1?
    • SCHEMBL282266
    • AKOS030526894
    • NCGC00378862-02
    • 761436-81-1
    • CS-0788
    • DA-60922
    • HY-15357
    • F84839
    • MS-30201
    • Renchi: 1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29)
    • Clave inchi: FTSDLONCFCQDGA-UHFFFAOYSA-N
    • Sonrisas: BrC1=C([H])N=C(N=C1N([H])C1=C([H])C([H])=C([H])C([H])=C1S(N([H])C([H])([H])[H])(=O)=O)N([H])C1C([H])=C([H])C(=C([H])C=1OC([H])([H])[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

Atributos calculados

  • Calidad precisa: 561.11577 g/mol
  • Masa isotópica única: 561.11577 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 8
  • Complejidad: 765
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Peso molecular: 562.5
  • Superficie del Polo topológico: 120

ALK inhibitor 1 Información de Seguridad

  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

ALK inhibitor 1 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54816-10mg
ALK inhibitor 1
761436-81-1 98%
10mg
¥2992.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54816-50mg
ALK inhibitor 1
761436-81-1 98%
50mg
¥9890.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A54290-25mg
ALK inhibitor 1
761436-81-1 99%
25mg
¥6898.0 2023-09-08
eNovation Chemicals LLC
Y1252401-25mg
ALK inhibitor 1
761436-81-1 99%
25mg
$1245 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54816-5mg
ALK inhibitor 1
761436-81-1 98%
5mg
¥1977.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54816-25mg
ALK inhibitor 1
761436-81-1 98%
25mg
¥6203.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10285-5 mg
ALK inhibitor 1
761436-81-1 98.55%
5mg
¥1947.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10285-200 mg
ALK inhibitor 1
761436-81-1 98.55%
200mg
¥22197.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T10285-1 mL * 10 mM (in DMSO)
ALK inhibitor 1
761436-81-1 98.55%
1 mL * 10 mM (in DMSO)
¥3113.00 2022-04-26
ChemScence
CS-0788-10mg
ALK inhibitor 1
761436-81-1 99.71%
10mg
$360.0 2022-04-26
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:761436-81-1)ALK inhibitor 1
A923189
Pureza:99%
Cantidad:5mg
Precio ($):270.0